molecular formula C15H21Cl3N2O B3018551 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride

2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride

Cat. No.: B3018551
M. Wt: 351.7 g/mol
InChI Key: ZVRDPULCSHGKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A2764 dihydrochloride is a highly selective inhibitor of the TWIK-related spinal cord potassium channel, also known as K2P18.1 or TRESK. It exhibits moderate inhibitory effects on other potassium channels such as TREK-1 and TALK-1. This compound is particularly sensitive to activated TRESK channels, with an IC50 value of 6.8 micromolar, compared to its effect on basal currents . A2764 dihydrochloride can lead to cell depolarization and increased excitability in native cells, making it a valuable tool for probing the role of TRESK channels in conditions like migraine and nociception .

Safety and Hazards

The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

Quinoline derivatives have been the subject of extensive research due to their wide range of biological activities . Future research could explore the specific biological activities of this compound, as well as its potential uses in medicine or other fields.

Preparation Methods

The synthetic routes and reaction conditions for A2764 dihydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the dihydrochloride salt. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

A2764 dihydrochloride primarily undergoes reactions typical of organic compounds containing aromatic rings and amine groups. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the amine groups, potentially leading to the formation of reduced amine derivatives.

    Substitution: The aromatic ring in A2764 dihydrochloride can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

A2764 dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

A2764 dihydrochloride is unique in its high selectivity for the TRESK potassium channel. Similar compounds include:

    TREK-1 inhibitors: These compounds also target potassium channels but with a different selectivity profile.

    TALK-1 inhibitors: Similar to A2764 dihydrochloride, these inhibitors affect potassium channels but with varying degrees of selectivity and potency.

The uniqueness of A2764 dihydrochloride lies in its higher sensitivity to activated TRESK channels compared to basal currents, making it a valuable tool for specific research applications .

Properties

IUPAC Name

2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRDPULCSHGKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.